molecular formula C7H11NO2 B13157201 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one

Cat. No.: B13157201
M. Wt: 141.17 g/mol
InChI Key: WTRCHYQLACYUNL-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is a substituted propanone derivative featuring a 4,5-dihydrofuran ring and an amino group at the third carbon position.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-5-yl)propan-1-one

InChI

InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h2H,1,3-5,8H2

InChI Key

WTRCHYQLACYUNL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Metal-Mediated Cyclization Approach

Methodology:

  • Starting Material: A suitable 4-hydroxyalkene or hydroxyalkyl precursor bearing a suitable leaving group.
  • Reagents: Silver(I) salts (e.g., AgNO₃), which mediate intramolecular cyclization.
  • Process: The hydroxyl group attacks the terminal alkene or allene under Ag(I) catalysis, forming the 2,5-dihydrofuran ring via intramolecular cyclization.

Supporting Data:

  • A recent patent (US20230339876A1) describes a process for preparing aminofuranes, including 4-aminofurans, via cyclization in the presence of dehydrating agents like SOCl₂, which facilitate ring closure.

Reaction Scheme:

Hydroxyalkene precursor + AgNO₃ → Dihydrofuran ring formation
Followed by amino group introduction at the 3-position

Oxidative Dearomatization and Cyclization

Methodology:

  • Starting Material: 3-(Furan-2-yl)-1,3-diarylpropan-1-ones.
  • Reagents: Oxidants such as hypervalent iodine reagents (e.g., PhI(OAc)₂), or ceric ammonium nitrate (CAN).
  • Process: Oxidative dearomatization of the furan ring followed by cyclization to form the dihydrofuran ring, akin to the Paal–Knorr synthesis, with subsequent dehydration to yield the dihydrofuran.

Supporting Data:

  • A study (PMID: 34808428) describes oxidative dearomatization of furans leading to dihydrofuran derivatives via cyclodehydration, which can be adapted to synthesize the target compound.

Reaction Scheme:

Furan-containing ketone + oxidant → Oxidative dearomatization → Cyclization to dihydrofuran

Multi-Component and Condensation Reactions

Methodology:

  • Starting Materials: Aminoazoles, aldehydes, and cyclic ketones.
  • Reagents: Bases like potassium carbonate, catalysts such as L-proline, and microwave irradiation.
  • Process: Multicomponent condensation reactions involving amino groups, aldehydes, and cyclic diketones, leading to heterocyclic frameworks that include the dihydrofuran ring.

Supporting Data:

  • A review (Frontiers in Chemistry, 2018) discusses diversity-oriented synthesis involving aminoazoles and cyclic carbonyl compounds, which can be tailored for constructing the dihydrofuran core.

Reaction Scheme:

Aminoazole + aldehyde + cyclic diketone → Cyclization and heterocycle formation

Chiral Synthesis via Acylation and Reduction

Methodology:

  • Starting Material: Chiral acyl chlorides and amino precursors.
  • Reagents: Acyl chlorides, bases, reducing agents like borane or sodium borohydride.
  • Process: Sequential acylation, followed by reduction, introduces the amino group and forms the dihydrofuran ring with stereocontrol.

Supporting Data:

  • A patent (CN106008411A) describes a method for preparing chiral dihydrofuran derivatives via acylation and reduction, which could be adapted for the target compound.

Data Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Metal-mediated cyclization Silver salts, dehydrating agents Cyclization of hydroxyalkene precursors High efficiency, regioselectivity Requires specific precursor design
Oxidative dearomatization Hypervalent iodine, CAN Dearomatization followed by cyclization Mild conditions, versatile Sensitive to oxidant excess
Multicomponent condensation Aminoazoles, aldehydes, catalysts Condensation and heterocycle formation One-pot synthesis, diversity-oriented May require optimization for selectivity
Chiral acylation & reduction Acyl chlorides, borane Sequential acylation and reduction Stereocontrol, chiral centers Multi-step, requires chiral starting materials

Supporting Research Findings

  • Patents and Literature: The process involving metal-catalyzed cyclization and oxidative dearomatization aligns with recent patent disclosures and organic synthesis literature, emphasizing efficiency and selectivity.
  • Natural Product Synthesis: The synthesis of dihydrofuran derivatives, as demonstrated in the total synthesis of natural products like dihydrorosefuran, supports the feasibility of constructing this ring system via metal-mediated cyclizations and oxidative cyclizations.
  • Heterocyclic Diversification: Diversity-oriented synthesis approaches involving aminoazoles and cyclic ketones demonstrate the versatility of heterocycle formation strategies applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

However, comparisons can be inferred from related compounds:

  • 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (Compound A): This triazole-thione derivative, reported in , shares a furyl-substituted propanone backbone. Key differences include: Substituents: Compound A incorporates a phenyl group and a triazole-thione ring, whereas the target compound features a dihydrofuran ring and a simpler amino group. Reactivity: The triazole-thione moiety in Compound A likely enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which are absent in the target compound .

Physicochemical and Functional Properties

A lack of direct experimental data for the target compound necessitates hypothetical comparisons based on computational tools referenced in the evidence:

  • For instance, the dihydrofuran ring’s electron-rich nature might contrast with the electron-withdrawing triazole group in Compound A.

Biological Activity

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group and a dihydrofuran moiety. The molecular formula is C7H9NO2C_7H_9NO_2, with a molecular weight of approximately 155.19 g/mol. The presence of the amino group may enhance the compound's interaction with biological targets, influencing its pharmacological profile.

Antibacterial Properties

Research indicates that compounds similar to 3-amino derivatives exhibit various antibacterial activities. For instance, derivatives of dihydrofuran have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.

Compound NameMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
This compound9.374.68
4-Alkylidene-2,5-dihydrofuran-2-one2.348.12
5-Hydroxymethyl-dihydrofuran-2(3H)-one6.255.00

These results suggest that the dihydrofuran structure may contribute to the observed antibacterial activity.

Cytotoxic Activity

The cytotoxic effects of 3-amino derivatives have also been evaluated in various cancer cell lines. A study using the MTT assay demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7) and lung adenocarcinoma cell lines (A549). The IC50 values for these compounds are detailed in Table 2.

Compound NameIC50 (μM) against MCF-7IC50 (μM) against A549
This compound15.012.5
Doxorubicin (control)0.50.8

The data indicates that while doxorubicin remains more potent, the dihydrofuran derivatives show promising cytotoxicity that warrants further investigation.

Preliminary studies suggest that the biological activity of 3-amino derivatives may involve interactions with specific receptors or enzymes in microbial or human cells, potentially inhibiting their activity. The exact mechanisms remain to be elucidated through further research.

Case Studies

Several case studies have highlighted the therapeutic potential of dihydrofuran derivatives:

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various dihydrofuran compounds against multiple bacterial strains, revealing a significant correlation between structural features and antibacterial potency.
  • Cytotoxicity Profiling : Another study assessed the cytotoxic effects of these compounds on cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.

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